4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound features a cyclopenta[d]pyrimidin-2(5H)-one core fused with a dihydrocyclopentane ring, substituted at the 4-position with a 4-bromobenzylthio group and at the 1-position with a 4-methylpiperazinyl moiety. Such structural motifs are common in drug discovery, particularly for kinase inhibitors or CNS-targeted molecules .
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4OS/c1-22-9-11-23(12-10-22)24-17-4-2-3-16(17)18(21-19(24)25)26-13-14-5-7-15(20)8-6-14/h5-8H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOVSLZFTOYWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.36 g/mol. The compound features a cyclopenta[d]pyrimidinone core, which is substituted with a bromobenzyl thio group and a piperazine moiety. These structural components are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing the piperazine and thioether functionalities have shown promising antimicrobial properties against various bacterial strains.
- Anti-inflammatory Activity : The cyclopenta[d]pyrimidine scaffold has been linked to anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes (COX).
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines.
Structure-Activity Relationships (SAR)
The biological activity of the compound can be influenced by modifications in its structure. Key findings from SAR studies include:
- Substitution Effects : The presence of the bromobenzyl thio group enhances lipophilicity and may improve binding affinity to biological targets.
- Piperazine Moiety : Variations in the piperazine substituents can significantly affect the compound's pharmacokinetic properties and overall efficacy.
- Cyclopenta[d]pyrimidinone Core : This core structure is essential for maintaining the biological activity observed in related compounds.
Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives similar to the target compound against multiple bacterial strains, revealing moderate to strong activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
In vitro assays demonstrated that derivatives of cyclopenta[d]pyrimidinones exhibited inhibitory activity against COX enzymes. Specifically, one derivative showed an IC50 value of 6 µM against COX-2, suggesting potential as a lead compound for developing anti-inflammatory drugs .
Anticancer Potential
Research has indicated that compounds with similar scaffolds have been tested against various cancer cell lines, showing significant cytotoxicity. For example, derivatives were assessed for activity against 60 different cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Data Summary Table
Chemical Reactions Analysis
Core Reactivity of the Pyrimidin-2(5H)-one System
The pyrimidin-2(5H)-one scaffold is susceptible to nucleophilic and electrophilic substitutions due to its electron-deficient aromatic system. Key reactive sites include:
- Position 2 : The ketone group may undergo reduction (e.g., NaBH₄) to form a secondary alcohol or reductive amination with primary amines .
- Position 4 : The thioether linkage (–S–) is prone to oxidation (e.g., H₂O₂/CH₃COOH) to form sulfoxide (–SO–) or sulfone (–SO₂–) derivatives .
Substitution at the 4-Bromobenzylthio Group
The bromine substituent on the benzyl ring enables cross-coupling reactions:
For example, coupling with arylboronic acids replaces bromine with aryl groups, enabling structural diversification .
Functionalization of the 4-Methylpiperazine Substituent
The 4-methylpiperazine moiety (pKa ~7.5) can participate in:
- N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic conditions (K₂CO₃/CH₃CN) to form quaternary ammonium salts .
- Acylation : Forms amides with acyl chlorides (e.g., AcCl) in the presence of Et₃N .
Ring-Opening and Rearrangement Reactions
Under strong acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions, the pyrimidin-2(5H)-one ring may undergo hydrolysis to yield open-chain thiourea or carbamate intermediates .
Oxidative Transformations
- Thioether Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the –S– group to sulfone (–SO₂–), enhancing electrophilicity at position 4 .
- Piperazine Oxidation : HNO₃/H₂SO₄ oxidizes the piperazine ring to form N-oxide derivatives, altering solubility and bioavailability .
Critical Challenges
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
- Target Compound: Cyclopenta[d]pyrimidinone core. This lipophilic fused ring system may improve membrane permeability compared to aromatic heterocycles .
- CAS 899731-11-4 (4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-analog): Shares the cyclopenta[d]pyrimidinone core but substitutes the 4-methylpiperazine with a pyridinylmethyl group, reducing solubility but increasing lipophilicity .
- CAS 406201-36-3 (Thieno[2,3-d]pyrimidine analog): Replaces the cyclopenta ring with a thiophene-containing core, altering electronic properties and planarity, which could influence target binding .
Substituent Effects
- 4-Bromobenzylthio vs.
- 4-Methylpiperazinyl vs. Benzylpiperazinyl : The methyl group in the target compound reduces steric hindrance compared to the benzyl group in CAS 406201-36-3, possibly improving solubility and pharmacokinetics .
Molecular Properties
| Property | Target Compound | CAS 899731-11-4 | CAS 406201-36-3 |
|---|---|---|---|
| Molecular Weight | Not reported | 363.5 | 350.48 |
| Key Functional Groups | Bromine, piperazine | Pyridine, methyl | Thiophene, benzyl |
- Solubility : The 4-methylpiperazine in the target compound likely enhances aqueous solubility compared to the pyridine or benzyl groups in analogs .
- Halogen Bonding: Bromine in the target compound may improve binding affinity in protein interactions relative to non-halogenated analogs .
Research Implications
- Synthetic Accessibility : Substitution patterns in analogs (e.g., CAS 899731-11-4) suggest that the target compound could be synthesized via similar nucleophilic substitution or Suzuki coupling reactions .
- Biological Activity : While specific data for the target compound is unavailable, piperazine-containing analogs (e.g., CAS 406201-36-3) are often explored for CNS activity due to blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via regioselective thioetherification and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized using catalytic p-toluenesulfonic acid under reflux conditions, with yields dependent on solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of precursors like thiourea and substituted aldehydes . Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity.
Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For solution-phase analysis, -NMR and -NMR (e.g., δ 2.27 ppm for CH groups in DMSO-d) combined with high-resolution mass spectrometry (HRMS) ensure accurate molecular weight validation. IR spectroscopy can confirm functional groups like thioether (C–S stretch at ~600–700 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. anticancer effects) often arise from variations in substituent positions or assay conditions. For example, replacing a hydroxyl group with a bromine atom (as in ) alters lipophilicity and target binding. Researchers should cross-validate using standardized cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties and target binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and frontier molecular orbitals to predict reactivity. Molecular docking (AutoDock Vina) against targets like cyclin-dependent kinases or bacterial topoisomerases can identify binding modes. ADMET predictors (e.g., SwissADME) estimate logP (optimal range: 2–5) and bioavailability .
Q. What experimental designs are recommended for evaluating the compound’s biological activity while minimizing confounding variables?
- Methodological Answer : Use randomized block designs with split-split plots (e.g., ) to test dose-response relationships. Include positive controls (e.g., ciprofloxacin for antibacterial assays) and negative controls (vehicle-only). For in vivo studies, stratify animal models by weight and genetic background to reduce variability .
Q. How does the compound’s electrophilic substitution pattern influence reactivity in downstream derivatization?
- Methodological Answer : The bromine atom at the 4-position of the benzyl group directs electrophilic substitution (e.g., Suzuki coupling) to the para position. The thioether group (-S-) enhances nucleophilic susceptibility, enabling alkylation or oxidation to sulfone derivatives. Reactivity can be monitored via -NMR shifts in aromatic protons .
Q. What are the challenges in analyzing regioselectivity during cyclization steps, and how can they be mitigated?
- Methodological Answer : Competing pathways (e.g., 5-exo vs. 6-endo cyclization) are influenced by steric effects and solvent polarity. Use low-temperature crystallography (e.g., SC-XRD at 100 K) to trap intermediates. Kinetic studies under varying temperatures (25–80°C) and DFT-based transition-state analysis clarify regioselectivity .
Q. How can environmental fate studies assess the compound’s ecological impact?
- Methodological Answer : Follow protocols from :
- Physicochemical properties : Measure logP, water solubility, and photodegradation half-life.
- Ecotoxicology : Use Daphnia magna for acute toxicity (LC) and soil microcosms for biodegradation rates.
- Analytical methods : HPLC-MS/MS with a detection limit ≤1 ppb for environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
